molecular formula C10H18BrNO3 B2627506 Tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate CAS No. 1566794-10-2

Tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate

Cat. No.: B2627506
CAS No.: 1566794-10-2
M. Wt: 280.162
InChI Key: CQPKYRNHFBSXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate is a chemical compound with the molecular formula C10H18BrNO3. It is known for its unique structure, which includes a tert-butyl group, a bromine atom, and a carbamate group. This compound is used in various scientific research applications due to its reactivity and potential biological activity .

Scientific Research Applications

Tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate is used in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-3-oxobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.

    Oxidation Reactions: Oxidized products include carboxylic acids and ketones.

    Reduction Reactions: Reduced products include alcohols and alkanes.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This mechanism is being explored for potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(4-chloro-3-oxobutyl)-N-methylcarbamate
  • Tert-butyl N-(4-fluoro-3-oxobutyl)-N-methylcarbamate
  • Tert-butyl N-(4-iodo-3-oxobutyl)-N-methylcarbamate

Uniqueness

Tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and potential biological activity .

Properties

IUPAC Name

tert-butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12(4)6-5-8(13)7-11/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPKYRNHFBSXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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